

Deregulation of p62-Mediated Mitophagy in Cancer Models: A Technical Guide

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Compound of Interest

Compound Name: *P62-mediated mitophagy inducer*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the deregulation of p62-mediated mitophagy in cancer. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction: The Dichotomous Role of p62 in Cancer

p62, also known as Sequestosome-1 (SQSTM1), is a multifunctional protein that plays a critical and complex role in cellular homeostasis. It acts as a selective autophagy receptor, linking ubiquitinated cargo, including damaged mitochondria, to the autophagic machinery for degradation—a process termed mitophagy.[1] Beyond its role in autophagy, p62 functions as a signaling hub, intersecting with key pathways that regulate cell growth, survival, and inflammation, such as the NF- κ B, NRF2, and mTORC1 pathways.[2]

The role of p62 in cancer is multifaceted and context-dependent. While intact p62-mediated mitophagy is crucial for removing damaged mitochondria and preventing the accumulation of reactive oxygen species (ROS) and genomic instability, thereby acting as a tumor suppressor, the accumulation of p62, often due to impaired autophagy, can promote tumorigenesis.[1][3] High levels of p62 have been shown to drive cancer progression by activating pro-survival signaling pathways.[3] This guide explores the mechanisms behind this deregulation and provides the technical information required to study these processes in cancer models.

Quantitative Data on p62 Deregulation in Cancer

The expression level of p62 is frequently altered in various cancers, and its overexpression often correlates with poor patient outcomes. The following tables summarize quantitative data from studies on p62 expression and its effects on cancer phenotypes.

Table 1: p62 Expression Levels in Cancer vs. Normal Tissues

| Cancer Type | Comparison | Fold Change in p62 Expression | Reference |
|---------------------|---------------------------|--|---------------------|
| Liver Cancer (LIHC) | Tumor vs. Normal | ~2.8-fold higher mRNA levels | [4] |
| Colon Cancer | Tumor vs. Adjacent Normal | Significantly higher mRNA and protein levels | [1] |
| Breast Cancer | Tumor vs. Adjacent Normal | 1.09 to 4.28-fold higher protein levels | [5] |
| Bladder Cancer | Tumor vs. Normal | >2-fold upregulation in 4.4% of patients | [6] |

Table 2: Prognostic Significance of High p62 Expression in Cancer Patients

| Cancer Type | Prognostic Parameter | Hazard Ratio (HR) (95% CI) | p-value | Reference |
|--------------------------------------|---------------------------|----------------------------|---------|---------------------|
| Pancreatic Cancer | Disease-Specific Survival | 2.88 (1.17–7.11) | 0.022 | [7] |
| Pulmonary Squamous Cell Carcinoma | Disease-Specific Survival | 2.99 (1.38–6.52) | 0.006 | [2] |
| Epithelial Ovarian Cancer | Overall Survival | Statistically Significant | 0.013 | [8] |
| Various Solid Tumors (Meta-analysis) | Overall Survival | 2.22 (1.82–2.71) | < 0.05 | [9] |
| Various Solid Tumors (Meta-analysis) | Disease-Free Survival | 2.48 (1.78–3.46) | < 0.05 | [9] |

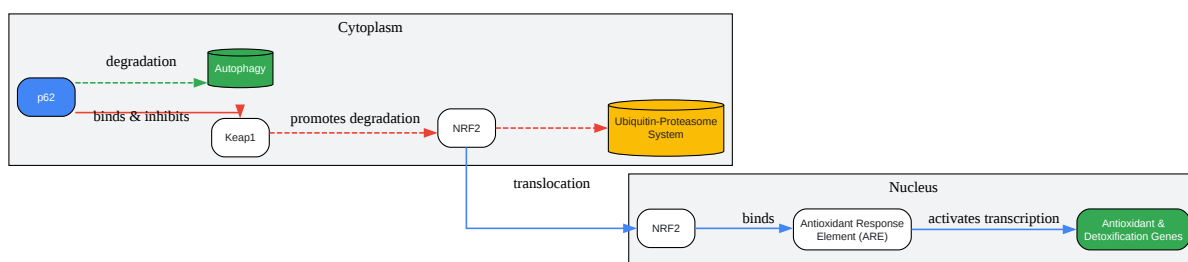
Table 3: Quantitative Effects of p62 Deregulation on Cancer Cell Phenotypes

| Cancer Model | p62 Manipulation | Effect on Phenotype | Quantitative Change | Reference |
|---|---------------------------------|--------------------------------------|---|--------------|
| Prostate Cancer Cells (DU145) | p62 overexpression | Decreased Apoptosis | Lower rate of apoptosis compared to control | [10] |
| Prostate Cancer Cells (DU145) | p62 overexpression + Nrf2 siRNA | Increased Apoptosis | Prominently higher rate of apoptosis | [10][11] |
| Prostate Cancer Cells (DU145) | p62 overexpression | Increased Proliferation & Invasion | Increased rates of proliferation and invasion | [10] |
| Breast Cancer Cells (4T1) | p62 knockdown | Inhibited Proliferation | Significant decrease in tumor cell proliferation | [12] |
| Breast Cancer Cells (4T1) | p62 knockdown | Promoted Cell Death | Enhanced cell death in vitro | [12][13] |
| Breast Cancer Mouse Model | p62 knockdown | Suppressed Tumor Growth & Metastasis | Significantly delayed tumor growth and suppressed lung metastasis | [12][13][14] |
| Papillary Thyroid Cancer Cells | p62 knockout | Inhibited Proliferation | Suppressed cell growth rate and colony formation | [15] |
| Papillary Thyroid Cancer Xenograft | p62 knockout | Inhibited Tumor Growth | Smaller tumor growth rate and tumor weights | [15] |
| Intrahepatic Cholangiocarcinoma Mouse Model | p62 knockdown | Inhibited Tumor Growth & Metastasis | Reduced tumor volumes and rate | [16] |

of lung
metastasis

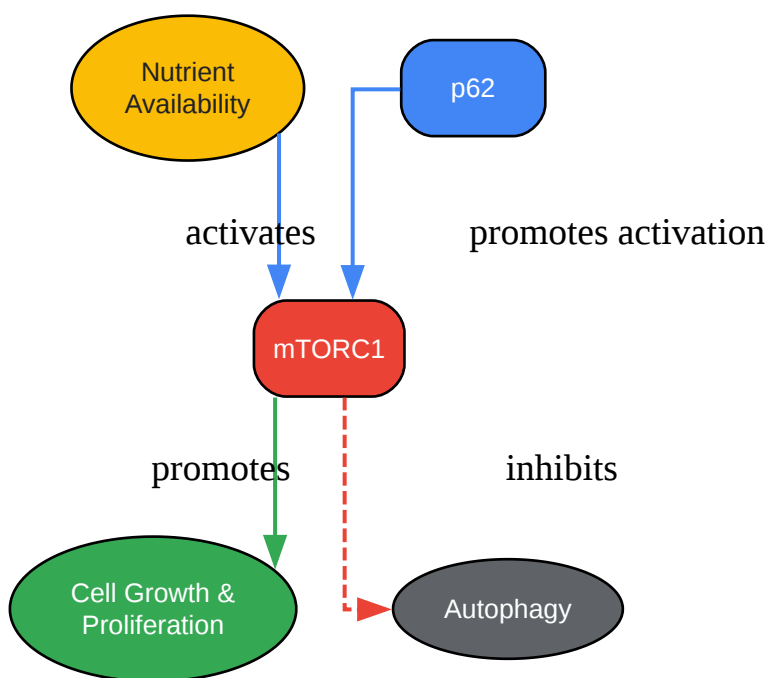
Key Signaling Pathways Involving p62 in Cancer

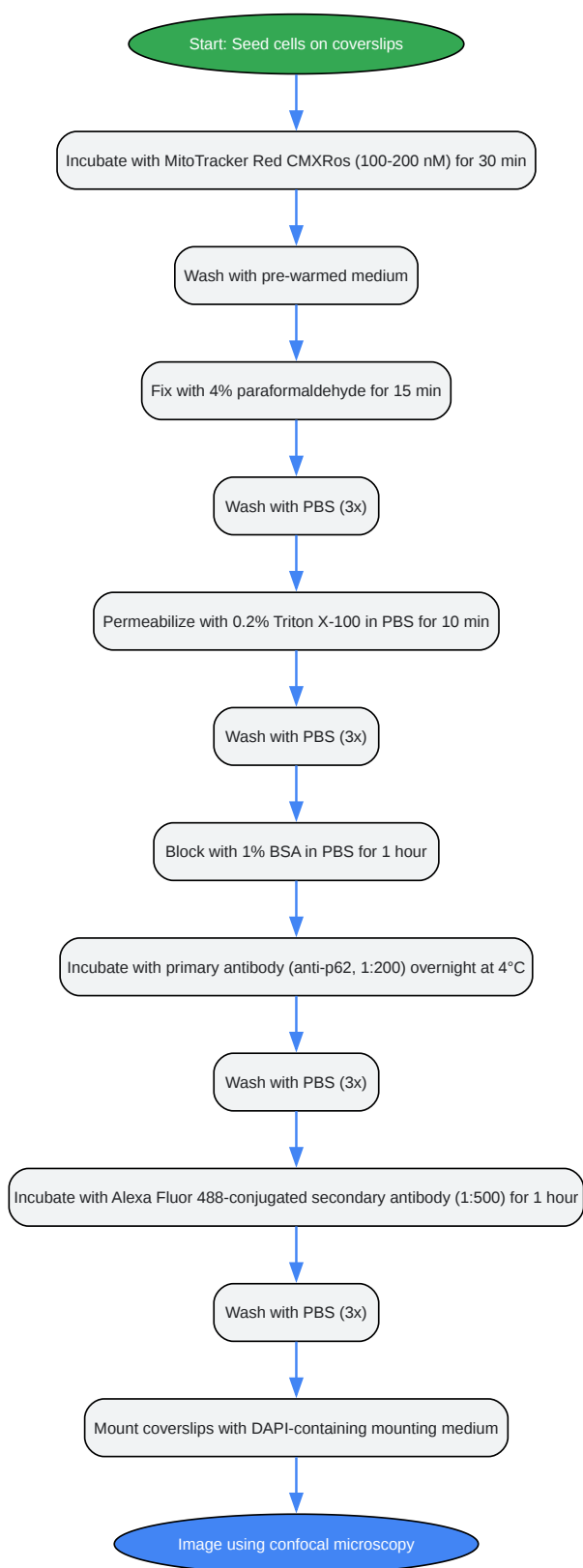
The deregulation of p62-mediated mitophagy has profound effects on intracellular signaling. The following diagrams illustrate the key signaling pathways influenced by p62 in the context of cancer.

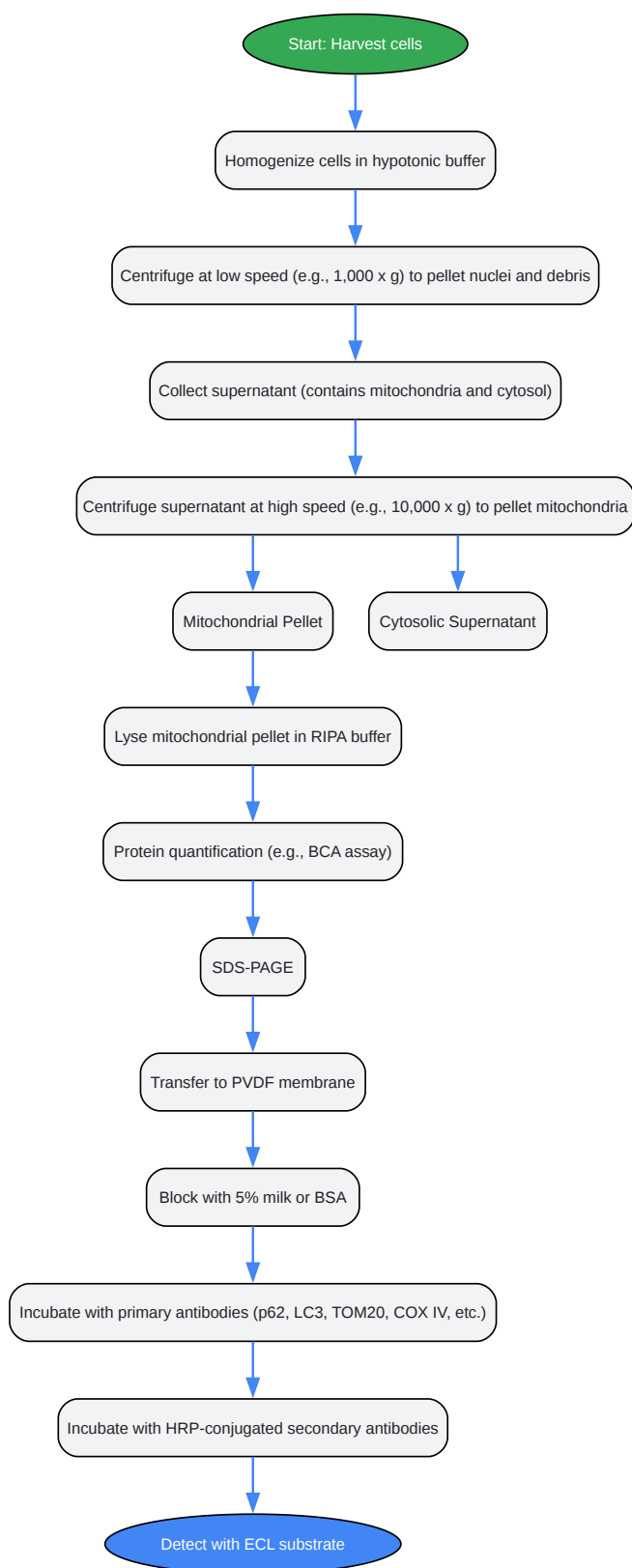


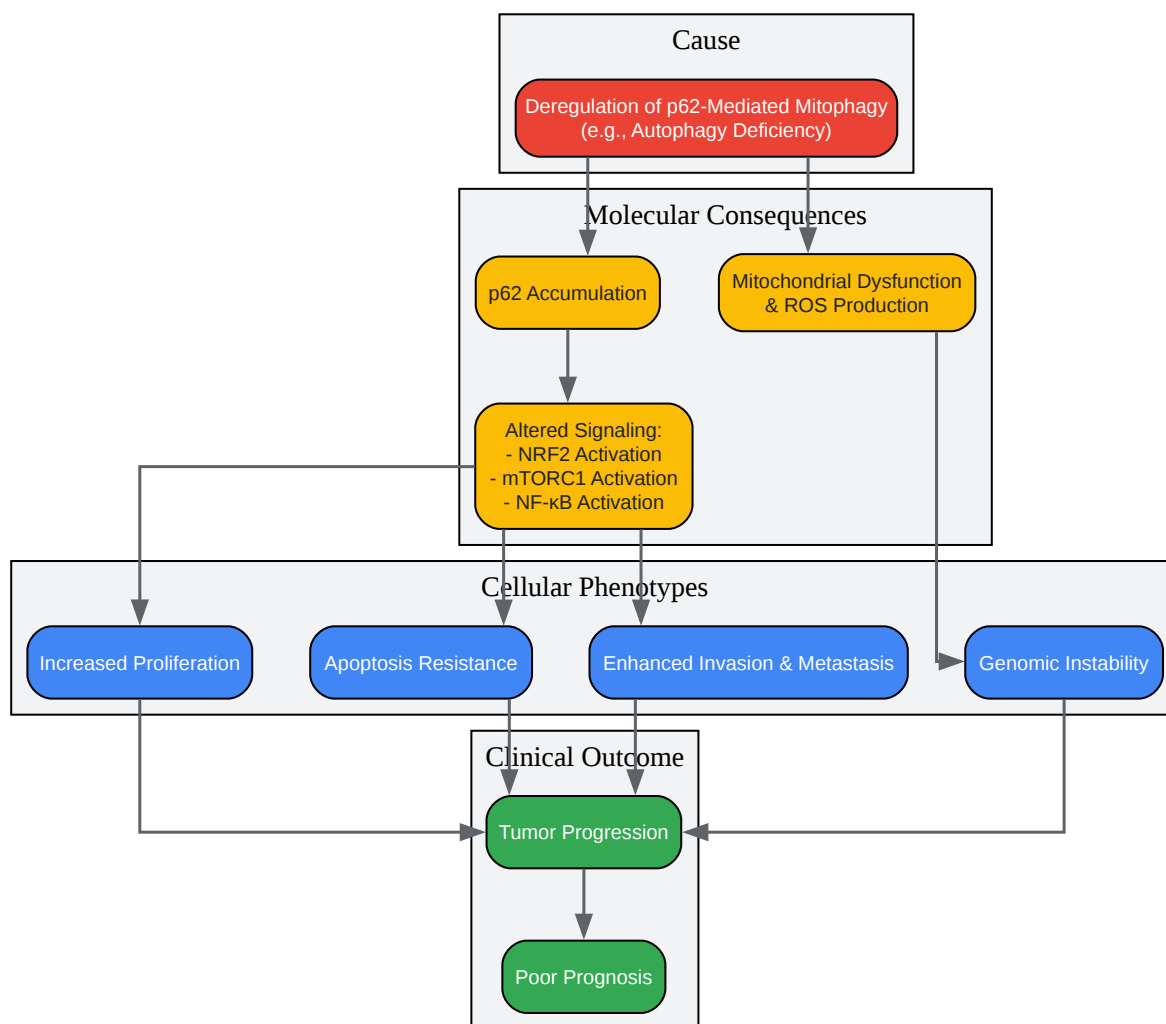
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Caption: p62-NRF2 signaling pathway in cancer.









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